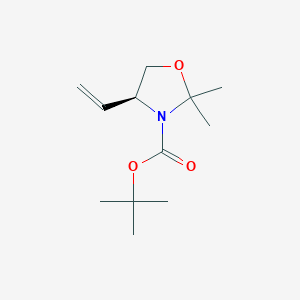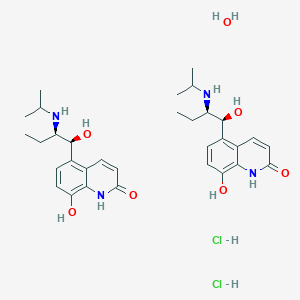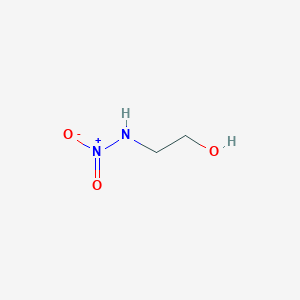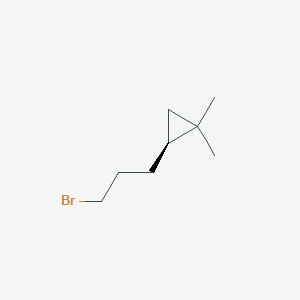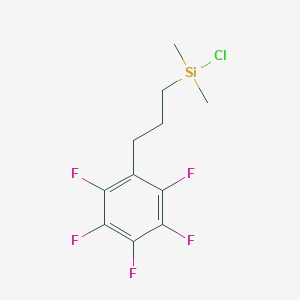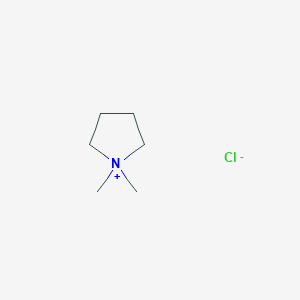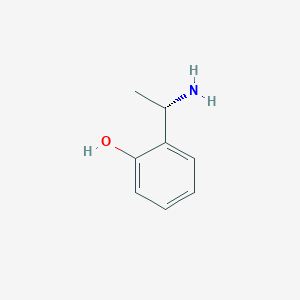
(1S,2R,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol, also known as ACET, is a cyclic amino acid that has gained significant attention in the field of biochemistry and pharmacology due to its unique properties. ACET is a rare amino acid that is found in nature and is synthesized through a complex process.
Wirkmechanismus
The mechanism of action of (1S,2R,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol is not well understood. However, it is believed that (1S,2R,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol works by inhibiting the activity of enzymes that are involved in the metabolism of glucose and amino acids. (1S,2R,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol has also been found to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
(1S,2R,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol has been found to have several biochemical and physiological effects. (1S,2R,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol has been found to increase the production of insulin, which may make it a potential treatment for diabetes. (1S,2R,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol has also been found to have anti-inflammatory properties, which may make it a potential treatment for inflammatory diseases. (1S,2R,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol has also been found to have neuroprotective properties, which may make it a potential treatment for neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
(1S,2R,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol has several advantages and limitations for lab experiments. One advantage is that it is a rare amino acid, which makes it a unique research tool. (1S,2R,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol is also relatively stable, which makes it easier to handle in lab experiments. However, one limitation is that the synthesis of (1S,2R,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol is a complex process, which makes it difficult to obtain large quantities of the amino acid.
Zukünftige Richtungen
There are several future directions for research on (1S,2R,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol. One direction is to further investigate the mechanism of action of (1S,2R,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol. Another direction is to investigate the potential therapeutic applications of (1S,2R,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol in the treatment of cancer, diabetes, and neurological disorders. Additionally, there is a need for the development of new methods for synthesizing (1S,2R,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol, which would make it more accessible for research purposes.
In conclusion, (1S,2R,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol is a rare amino acid that has gained significant attention in the field of biochemistry and pharmacology due to its unique properties. (1S,2R,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol has several potential applications in the field of medicine and biotechnology. Further research is needed to fully understand the mechanism of action of (1S,2R,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol and to investigate its potential therapeutic applications. The development of new methods for synthesizing (1S,2R,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol would also make it more accessible for research purposes.
Synthesemethoden
The synthesis of (1S,2R,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol is a complex process that involves several steps. The most common method of synthesizing (1S,2R,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol involves the use of L-serine as a starting material. The process involves the conversion of L-serine to L-pyrroline-5-carboxylic acid, which is then converted to (1S,2R,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol through a series of chemical reactions. The synthesis of (1S,2R,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol is a challenging process, and only a few laboratories around the world have successfully synthesized it.
Wissenschaftliche Forschungsanwendungen
(1S,2R,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol has gained significant attention in the field of biochemistry and pharmacology due to its unique properties. (1S,2R,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol has been found to have several potential applications in the field of medicine, including the treatment of cancer, diabetes, and neurological disorders. (1S,2R,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol has also been found to have potential applications in the field of biotechnology, including the development of new drugs and the synthesis of new materials.
Eigenschaften
CAS-Nummer |
142797-00-0 |
|---|---|
Produktname |
(1S,2R,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol |
Molekularformel |
C6H11NO3 |
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
(1S,2R,3S,6S)-6-aminocyclohex-4-ene-1,2,3-triol |
InChI |
InChI=1S/C6H11NO3/c7-3-1-2-4(8)6(10)5(3)9/h1-6,8-10H,7H2/t3-,4-,5-,6+/m0/s1 |
InChI-Schlüssel |
RAJLHDDMNNFKNT-OMMKOOBNSA-N |
Isomerische SMILES |
C1=C[C@@H]([C@H]([C@H]([C@H]1N)O)O)O |
SMILES |
C1=CC(C(C(C1N)O)O)O |
Kanonische SMILES |
C1=CC(C(C(C1N)O)O)O |
Synonyme |
4-Cyclohexene-1,2,3-triol,6-amino-,[1S-(1alpha,2alpha,3beta,6alpha)]-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




